![molecular formula C21H32O2 B048079 cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester CAS No. 2734-47-6](/img/structure/B48079.png)
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Overview
Description
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester, also known as Methyl eicosapentaenoate, is a highly unsaturated compound that is extracted from algae . It has some practical application in protecting stored grains against rice weevils . It belongs to the class of very long-chain fatty acid methyl esters .
Molecular Structure Analysis
The molecular formula of cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is C21H32O2 . Its molecular weight is 316.48 . The IUPAC Standard InChI isInChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
. Physical And Chemical Properties Analysis
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is a liquid at room temperature . It has a refractive index of 1.4977 and a density of 0.943 g/mL at 25 °C . It is soluble in methanol . The compound has a melting point of -54 to -53 °C .Scientific Research Applications
Cardiovascular Disease Management
Icosapent methyl: has been extensively studied for its role in cardiovascular health. It is used in patients with high triglyceride levels to reduce the risk of cardiovascular events. The compound has effects on lipoprotein particles, including a reduction in very low-density lipoprotein (VLDL) and a shift from small to large low-density lipoprotein (LDL), which is associated with plaque stability and anti-inflammatory effects .
Kidney Function and Cardiovascular Disease
Research has shown benefits of Icosapent methyl across a range of kidney functions in patients with established cardiovascular disease or diabetes. It has been found to consistently reduce primary and key secondary composite endpoints across baseline estimated glomerular filtration rate (eGFR) categories .
Metabolic Syndrome Management
Icosapent methyl: has been demonstrated to reduce cardiovascular events in men and women with hypertriglyceridemia, particularly in those with metabolic syndrome but without diabetes. This highlights its potential in managing residual risk factors associated with metabolic disorders .
Cancer Research
In cancer research, Icosapent methyl is utilized to study its pharmacologic effects on steatosis in hepatocytes and as an analytical standard in Raman spectra measurements to characterize human breast cancer samples. It plays a role in lipid peroxidation assays and cell viability studies, which are crucial for understanding cancer cell metabolism and treatment responses .
Inflammation and Immune Response
Icosapent methyl: serves as a precursor for resolvins, which are mediators that help resolve inflammatory processes. Its role in vascular and immune physiology is significant, as it can have beneficial effects on reducing inflammation and modulating immune responses .
Safety and Hazards
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is classified as Aquatic Acute 1, Aquatic Chronic 1, Asp. Tox. 1, Flam. Liq. 2, Skin Irrit. 2, and STOT SE 3 . It may be fatal if swallowed and enters airways (H304), causes skin irritation (H315), may cause drowsiness or dizziness (H336), and is very toxic to aquatic life with long lasting effects (H410) .
Mechanism of Action
Target of Action
Icosapent methyl, also known as eicosapentaenoic acid methyl ester or cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester, primarily targets triglycerides . Triglycerides are a type of fat found in the blood that the body uses for energy. High levels of triglycerides can lead to conditions like hypertriglyceridemia, which is associated with an increased risk of cardiovascular diseases .
Mode of Action
The compound interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . This is achieved through several potential mechanisms of action, including increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .
Biochemical Pathways
Icosapent methyl affects the biochemical pathways related to lipid metabolism. It reduces the synthesis of very low-density lipoprotein triglycerides (VLDL-TG) in the liver and enhances triglyceride clearance . Additionally, it has anti-inflammatory and anti-thrombotic properties, which are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .
Pharmacokinetics
Icosapent methyl is de-esterified and converted into the active form, eicosapentaenoic acid (EPA), during absorption. It is then absorbed in the small intestine and enters the systemic circulation through the lymphatic system . Most EPA circulates incorporated into phospholipids, triglycerides, and cholesteryl esters . The compound reaches peak plasma concentration in about 5 hours post-oral administration .
Result of Action
The primary result of icosapent methyl’s action is a significant reduction in triglyceride levels in the blood . This can help treat patients with severe hypertriglyceridemia and reduce the risk of cardiovascular events in certain patients with elevated triglycerides . Furthermore, it has been shown to significantly reduce major adverse cardiovascular events .
Action Environment
The action, efficacy, and stability of icosapent methyl can be influenced by various environmental factors. For instance, the compound is administered orally, so factors affecting gastrointestinal health and function can impact its absorption and bioavailability . Additionally, individual patient factors, such as other health conditions, diet, and use of other medications, can also influence the compound’s action and efficacy .
properties
IUPAC Name |
methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCYFDDFPWISL-JEBPEJKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016222 | |
Record name | Icosapent methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester | |
CAS RN |
2734-47-6 | |
Record name | Icosapent methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosapent methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2734-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ICOSAPENT METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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